Chromous acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chromous acetate typically begins with the reduction of an aqueous solution of a chromium(III) compound using zinc . The resulting blue solution is then treated with sodium acetate, leading to the rapid precipitation of this compound as a bright red powder . The reactions involved are as follows: [ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{CH₃CO₂}^- + 2 \text{H₂O} \rightarrow \text{Cr₂(CH₃CO₂)₄(H₂O)₂} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Chromous acetate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to chromium(III) acetate.
Reduction: It can act as a reducing agent, reducing other compounds while being oxidized itself.
Substitution: Ligands in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Zinc or other reducing agents.
Substitution: Various ligands depending on the desired product.
Major Products Formed:
Oxidation: Chromium(III) acetate.
Reduction: Reduced forms of other compounds.
Substitution: New coordination compounds with substituted ligands.
Scientific Research Applications
Chromous acetate has several scientific research applications, including:
Chemistry: Used as a reducing agent and in the study of metal-metal bonds.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of chromous acetate involves its ability to form a quadruple bond between two chromium atoms . This unique bonding arrangement allows it to participate in various chemical reactions, including reduction and oxidation processes. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Chromous acetate can be compared with other similar compounds, such as:
Rhodium(II) acetate: Similar structure but with rhodium instead of chromium.
Copper(II) acetate: Similar structure but with copper instead of chromium.
Molybdenum(II) acetate: Similar structure but with molybdenum instead of chromium.
Uniqueness: this compound is unique due to its quadruple bond between chromium atoms, which is not commonly found in other metal acetates . This unique bonding gives it distinct chemical properties and reactivity.
Properties
CAS No. |
628-52-4 |
---|---|
Molecular Formula |
C4H8CrO4 |
Molecular Weight |
172.10 g/mol |
IUPAC Name |
acetic acid;chromium |
InChI |
InChI=1S/2C2H4O2.Cr/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
WDNIVTZNAPEMHF-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Cr+2] |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Cr] |
628-52-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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